molecular formula C16H13BrO3 B2968456 2-Acetyl-4-methylphenyl 4-bromobenzoate CAS No. 36695-12-2

2-Acetyl-4-methylphenyl 4-bromobenzoate

Cat. No.: B2968456
CAS No.: 36695-12-2
M. Wt: 333.181
InChI Key: RCOWNIJGTRUIRZ-UHFFFAOYSA-N
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Description

2-Acetyl-4-methylphenyl 4-bromobenzoate, also known as PAP, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. PAP is a member of the benzocaine family of compounds, which are known for their anesthetic properties. However, PAP is unique in that it has been found to have other properties that make it useful in scientific research.

Scientific Research Applications

Synthesis and Characterization

"2-Acetyl-4-methylphenyl 4-bromobenzoate" and its derivatives are often subjects of synthetic and characterization studies. For example, research has focused on the synthesis and spectroscopic characterization of similar compounds, employing techniques like FTIR, NMR, and XRD to elucidate their structural and electronic properties. These studies provide foundational knowledge for further applications in materials science and pharmaceuticals (Diwaker et al., 2015).

Antioxidant Properties

Compounds with bromophenol structures, akin to "this compound," have been isolated from natural sources and evaluated for their antioxidant activities. Studies show that these bromophenols possess potent scavenging activities against radicals like DPPH and ABTS, suggesting their potential application as natural antioxidants in food and pharmaceutical fields (Ke-kai Li et al., 2012).

Antimicrobial Activity

Research into the antimicrobial properties of structurally related compounds has highlighted their potential as therapeutic agents. For instance, certain derivatives have been synthesized and screened for antimicrobial activity, revealing their effectiveness against specific pathogens. This points to the possibility of utilizing these compounds in developing new antimicrobial drugs (V. Mulwad & A. S. Hegde, 2009).

Halogenation Reagents

The utility of aryl halides, including compounds similar to "this compound," as halogenation reagents has been explored. These compounds can be employed in the bromination and iodination of arene-tethered diols, demonstrating their versatility in synthetic chemistry applications (Fucheng Yin et al., 2022).

Fluorescence Sensing

Derivatives of "this compound" have been investigated for their use as fluorescence sensors. Such compounds can selectively detect analytes like 2,4,6-trinitrophenol (TNP) and acetate ions, showcasing their potential in developing sensitive and selective fluorescent probes for environmental and biological applications (J. Ni et al., 2016).

Mechanism of Action

Properties

IUPAC Name

(2-acetyl-4-methylphenyl) 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO3/c1-10-3-8-15(14(9-10)11(2)18)20-16(19)12-4-6-13(17)7-5-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOWNIJGTRUIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)Br)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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